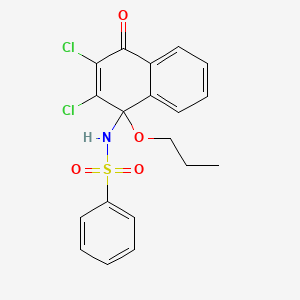
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related sulfonamide derivatives often involves the reaction of appropriate amines with sulfonyl chlorides to yield the target compounds. For example, the synthesis of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides involves reacting 1,4-benzodioxan-6-amine with 4-chlorobenzenesulfonyl chloride, followed by reaction with different alkyl/aralkyl halides (Abbasi et al., 2019). This methodology could be adapted for the synthesis of the compound , utilizing specific precursors related to the tetrahydroquinoline and benzyl components.
Molecular Structure AnalysisThe molecular structure of sulfonamide derivatives is characterized using various spectroscopic techniques, such as IR, 1H-NMR, and EI-MS, complemented by CHN analysis. These methods confirm the structure of synthesized compounds, providing insights into their molecular framework and confirming the presence of key functional groups (Abbasi et al., 2019). Similar approaches would elucidate the molecular structure of "N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzenesulfonamide."
Chemical Reactions and Properties
Chemical reactions involving sulfonamide derivatives can be complex, depending on the substituents attached to the core structure. For instance, tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety exhibit various biological activities, including acting as adrenergic receptor agonists (Parmee et al., 2000). This highlights the compound's potential for diverse chemical reactivity and biological relevance.
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including solubility, melting point, and crystallinity, can significantly impact their pharmacological profile. X-ray powder diffraction (XRPD) and other analytical techniques are employed to characterize these attributes, providing valuable information for compound optimization (Pinilla et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and interaction with biological targets, are crucial for understanding the compound's potential as a therapeutic agent. Studies on related compounds, such as those exploring their antimicrobial, antiparasitic, and anticancer activities, offer insights into their chemical behavior and interaction mechanisms (Pagliero et al., 2010).
Applications De Recherche Scientifique
Antitumor Applications
Research has identified novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents. These compounds have demonstrated significant in vitro antitumor activity, with several showing more potency and efficacy than the reference drug Doxorubicin. The compounds were synthesized and evaluated for their antitumor activity, revealing IC50 values that suggest strong potential in cancer treatment (Alqasoumi et al., 2010).
Antimicrobial Activity
Quinoline derivatives clubbed with sulfonamide moiety have been synthesized and tested as antimicrobial agents. The chemical structures of these new quinoline-containing scaffolds were confirmed via spectral data, and their antimicrobial activity was assessed against Gram-positive bacteria. Some compounds displayed high activity, indicating their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Catalytic Applications
Half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings were synthesized and characterized. These complexes were tested as catalysts in the transfer hydrogenation of acetophenone derivatives to phenylethanols, showing good activity. This research indicates the potential of such complexes in catalytic applications, particularly in hydrogenation reactions (Dayan et al., 2013).
Enzyme Inhibition
A novel series of compounds have been designed based on X-ray crystallographic studies, aimed at improving selectivity towards druggable isoforms of human carbonic anhydrases (hCAs). These inhibitors, particularly targeting hCA VII, have shown remarkable inhibition in the subnanomolar range. The study highlights the significant role of nonpolar contacts in the efficacy of hCA inhibitors, offering insights into designing new inhibitors with enhanced selectivity and potency (Bruno et al., 2017).
Propriétés
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c23-18-7-4-8-20(14-18)29(27,28)24-19-10-11-21-17(13-19)9-12-22(26)25(21)15-16-5-2-1-3-6-16/h1-8,10-11,13-14,24H,9,12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPOYURNOKZUFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-methylphenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2480301.png)
![[3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2480303.png)
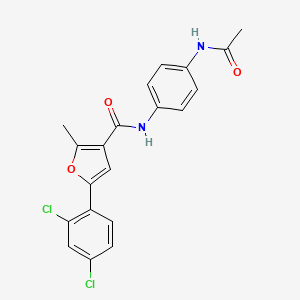
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2480305.png)
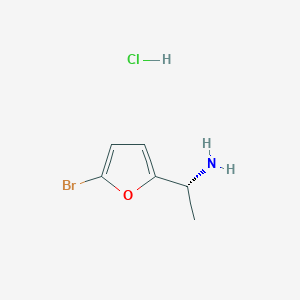
![2-(4-Bromophenyl)-6,6-dimethyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-5,7-dihydroindol-4-one](/img/structure/B2480308.png)
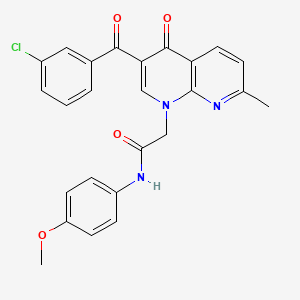
![3-[[[(Z)-2-Cyano-3-phenylprop-2-enoyl]amino]carbamoyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B2480311.png)
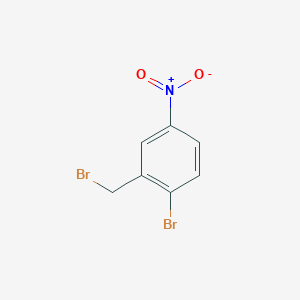
![(1H-indol-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2480316.png)
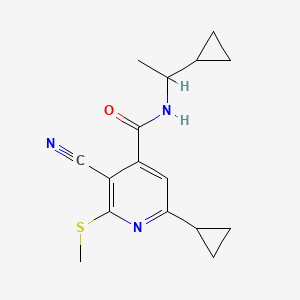
![N-(2,5-dimethylphenyl)-2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}butanamide](/img/structure/B2480319.png)
